
1,4-Dichloro-2-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H6Cl2 It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Métodos De Preparación
1,4-Dichloro-2-methylbuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the bromination of trans-1,4-dichloro-2,3-dimethylbut-2-ene followed by dehydrobromination of the adduct . This method yields 1,4-dichloro-2,3-dimethylbuta-1,3-diene in high yield. Industrial production methods often involve similar halogenation and dehydrohalogenation reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1,4-Dichloro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, replacing one or both chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. Major products formed from these reactions include halogenated derivatives and substituted dienes.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-methylbuta-1,3-diene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of polymers and copolymers with specific properties.
Material Science: It is investigated for its potential use in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1,4-dichloro-2-methylbuta-1,3-diene exerts its effects involves its conjugated diene structure. The double bonds in the molecule can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1,4-Dichloro-2-methylbuta-1,3-diene can be compared with other similar compounds, such as:
2-Methylbuta-1,3-diene (Isoprene): A similar diene with different substituents, used in the production of synthetic rubber.
1,4-Dichloro-2-butene: Another halogenated diene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in organic synthesis and material science.
Propiedades
Número CAS |
69268-45-7 |
|---|---|
Fórmula molecular |
C5H6Cl2 |
Peso molecular |
137.00 g/mol |
Nombre IUPAC |
1,4-dichloro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H6Cl2/c1-5(4-7)2-3-6/h2-4H,1H3 |
Clave InChI |
QGJILAVSVXYCSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCl)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



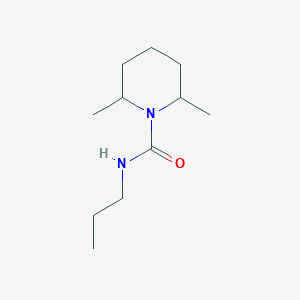

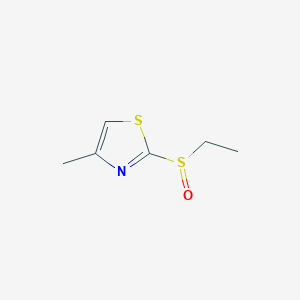


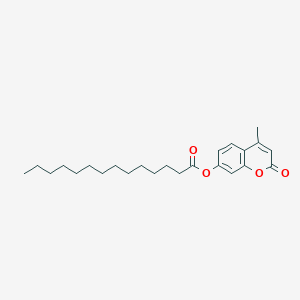

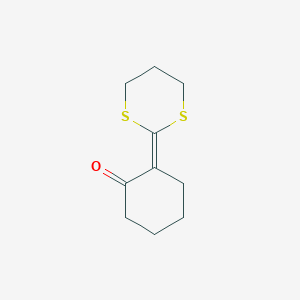

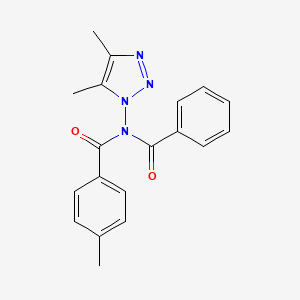
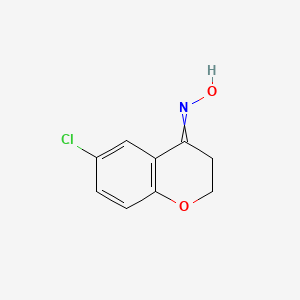
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)
